3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one
Description
3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 5-fluoropyrimidin-2-yloxy substituent at the 3-position of the lactam ring. Pyrrolidin-2-one (a five-membered lactam) serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2/c9-5-3-11-8(12-4-5)14-6-1-2-10-7(6)13/h3-4,6H,1-2H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMRHCZOIZFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one typically involves the condensation of fluorinated pyrimidine derivatives with precursors containing the pyrrolidinone ring. One common method includes the reaction of 5-fluoropyrimidine with pyrrolidin-2-one in the presence of a suitable base, such as potassium carbonate (K₂CO₃), to facilitate the C-N bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can be subjected to oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can form condensation products with other reactive species, expanding its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) for substitution reactions, oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, and reducing agents like sodium borohydride (NaBH₄) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced forms of the pyrrolidinone ring.
Scientific Research Applications
3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Heterocycles: Fluoropyrimidine vs. Pyranonyl Groups
Compounds such as 3-(4-hydroxy-6-pyranonyl)pyrrolidin-2-one (isolated from Cladosporium cladosporioides) exhibit insecticidal activity due to their pyranonyl substituent, which provides an oxygen-rich, planar structure for target binding .
Arylpiperazinyl vs. Fluoropyrimidinyl Substituents
Arylpiperazinyl-pyrrolidin-2-one derivatives (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) demonstrate high affinity for α-adrenoceptors (pKi = 7.13–7.29) and antiarrhythmic activity (ED50 = 1.0 mg/kg) . The bulky arylpiperazine group enables receptor binding through hydrophobic interactions, whereas the fluoropyrimidine substituent in the target compound may favor smaller binding pockets, such as ATP sites in kinases or viral proteases.
Fluorinated Heterocycles in Antiviral Agents
Flavonoid-based inhibitors like L13 and L14 () incorporate fluorinated thiomorpholinyl or piperidinyl groups linked to pyrrolidin-2-one, targeting SARS-CoV-3CL protease. The fluoropyrimidine group in 3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one could mimic nucleobases, enhancing inhibition of viral replication machinery .
Bioisosteric Replacements: Oxadiazole vs. Fluoropyrimidine
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one () uses an oxadiazole ring as a bioisostere for ester or amide groups, improving metabolic stability. The fluoropyrimidine substituent may similarly enhance stability while providing distinct electronic properties for target engagement .
Impact of Fluorination on Pharmacokinetics
Fluorination in compounds like [18F]FMPEP-d2 () improves blood-brain barrier penetration and resistance to oxidative metabolism. The 5-fluoro group in the target compound may similarly enhance bioavailability and half-life compared to non-fluorinated analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 197.1664 |
| CAS Number | 2197894-05-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoropyrimidine component is known to inhibit certain enzymes involved in nucleic acid synthesis, which can disrupt cellular processes and lead to therapeutic effects. This interaction may also influence signal transduction pathways, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Activity
The fluoropyrimidine moiety has been linked with antiviral activity, particularly against HIV. Research indicates that such compounds can inhibit HIV integrase, an essential enzyme for viral replication. The IC50 values for related compounds have been reported in the range of 7 to 20 µM, suggesting significant potential for therapeutic applications against viral infections.
Antimicrobial Effects
Compounds derived from pyrrolidine structures have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below clinically relevant thresholds, indicating their potential as new antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules evaluated several pyrrolidine derivatives for their anticancer activity against different cancer cell lines. The results indicated that the presence of the fluoropyrimidine moiety significantly enhanced the anticancer properties compared to non-fluorinated analogs .
- Antiviral Mechanisms : Research highlighted in Journal of Medicinal Chemistry demonstrated that fluoropyrimidine-containing compounds effectively inhibited HIV integrase activity. The study provided detailed kinetic analyses showing how structural modifications influenced antiviral efficacy .
- Antimicrobial Efficacy : A comparative study on various pyrrolidine derivatives showed that those with a fluoropyrimidine substituent had improved antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
